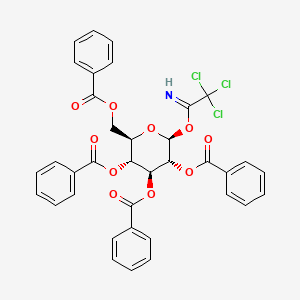![molecular formula C13H9ClN2OS B12848719 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by a thieno[2,3-d]pyridazine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chloro group at position 4 and a methoxyphenyl group at position 7 further defines its chemical structure. Compounds of this nature are of significant interest due to their potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chloro-1-hydrazinobenzothieno[2,3-d]pyridazine
- 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
- Thieno[2,3-d]pyrimidines
Uniqueness
4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H9ClN2OS |
|---|---|
Molekulargewicht |
276.74 g/mol |
IUPAC-Name |
4-chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(14)16-15-11/h2-7H,1H3 |
InChI-Schlüssel |
ZVKTXSFSWOCHSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)


![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)

![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)







